Deoxynojirimycin Tetrabenzyl Ether

Vue d'ensemble

Description

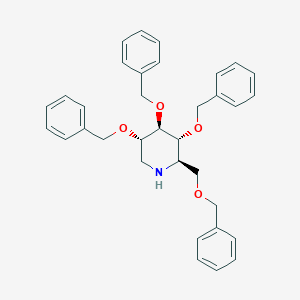

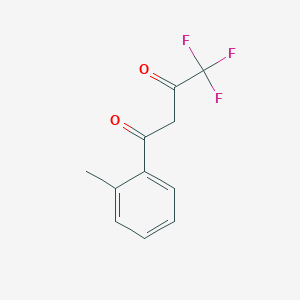

Deoxynojirimycin Tetrabenzyl Ether is a derivative of 1-deoxynojirimycin, which is a compound of interest due to its potential biological activities. The synthesis of such derivatives often involves complex chemical reactions and the use of protecting groups to shield certain parts of the molecule during the synthesis process.

Synthesis Analysis

The synthesis of l-ido-1-deoxynojirimycin derivatives, which are closely related to Deoxynojirimycin Tetrabenzyl Ether, has been described as a three-step process. This process begins with 2,3,4,6-tetra-O-benzyl-d-glucopyranose and involves an Ir-catalyzed reductive amination in water, a "borrowing hydrogen" approach under neat conditions, and a Pd-catalyzed debenzylation step to remove the protecting benzyl groups . This method showcases the importance of protecting groups in the synthesis of such compounds and the use of catalysis to achieve the desired transformations.

Molecular Structure Analysis

The molecular structure of Deoxynojirimycin Tetrabenzyl Ether is not explicitly detailed in the provided papers. However, the synthesis of related compounds suggests that the structure would include a deoxynojirimycin core with benzyl groups attached as protecting groups. These benzyl groups are typically used to protect hydroxyl groups during synthesis and are removed in the final deprotection step .

Chemical Reactions Analysis

The synthesis of related deoxynojirimycin derivatives involves a variety of chemical reactions. Reductive amination is used to introduce the amino group, a key feature of the deoxynojirimycin scaffold . The "borrowing hydrogen" technique is an innovative approach that allows for the formation of new bonds without the need for external reducing agents . Finally, debenzylation is a critical step to remove the protecting groups and reveal the active hydroxyl groups of the deoxynojirimycin derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of Deoxynojirimycin Tetrabenzyl Ether are not directly discussed in the provided papers. However, the properties of such compounds are generally influenced by the presence of multiple hydroxyl groups and an amino group. These functional groups can lead to hydrogen bonding and high polarity, affecting solubility and reactivity. The benzyl protecting groups would make the molecule less polar and more soluble in organic solvents, which is beneficial during the synthesis process .

Applications De Recherche Scientifique

Application in Diabetes Treatment

- Summary of the Application: 1-Deoxynojirimycin (DNJ) is a potent α-glucosidase inhibitor . It can penetrate cells rapidly to potently inhibit α-glucosidase in a competitive manner . This makes it an effective strategy to treat type 2 diabetes .

- Methods of Application or Experimental Procedures: DNJ and its derivatives are synthesized and tested for their inhibitory activity against α-glucosidase . For example, three 1-deoxynojirimycin derivatives were designed and synthesized by linking 1-deoxynojirimycin and chrysin to ameliorate the limitations of 1-deoxynojirimycin .

- Results or Outcomes: Among the synthesized derivatives, compound 6, a conjugate of 1-deoxynojirimycin and chrysin linked by an undecane chain, exhibited excellent α-glucosidase inhibitory activity with an IC50 of 0.51 ± 0.02 μM . It inhibited the activity of α-glucosidase in a reversible and mixed competitive manner .

Application in Glucosylceramide Synthase Inhibition

- Summary of the Application: Deoxynojirimycin Tetrabenzyl Ether is used as a starting material for the synthesis of inhibitors of glucosylceramide synthase . Glucosylceramide synthase is an enzyme that plays a crucial role in the biosynthesis of glycosphingolipids, which are involved in various cellular processes including cell recognition and signal transduction .

- Methods of Application or Experimental Procedures: Deoxynojirimycin Tetrabenzyl Ether is synthesized and tested for its inhibitory activity against glucosylceramide synthase .

Application in Enhancing DNJ Production in Mulberry

- Summary of the Application: DNJ, one of the main bioactive compounds in mulberry plants, is a strong inhibitor of α-glucosidase with potential therapeutic effects on chronic diseases like diabetes mellitus type 2 . The use of LED lights has been found to enhance the production of DNJ in mulberry plants .

- Methods of Application or Experimental Procedures: Mulberry plants are exposed to different light conditions (red, blue, and white LEDs, and fluorescent lights) for 7 days, and then the leaves are harvested for DNJ extraction and quantification .

- Results or Outcomes: Under low-light conditions, exposure to LED lights, particularly red light, increased the DNJ production in mulberry leaves (1.31 ± 0.08 mg g −1 DW) . When the light intensity increased, the DNJ contents were enhanced approximately 3-fold compared to the control (1.12 ± 0.44 mg g −1 DW) .

Application as a Starting Material for Synthesis

- Summary of the Application: Deoxynojirimycin Tetrabenzyl Ether is used as a starting material for the synthesis of various compounds . It is particularly useful in the synthesis of inhibitors of glucosylceramide synthase .

- Methods of Application or Experimental Procedures: Deoxynojirimycin Tetrabenzyl Ether is synthesized and then used as a starting material in the synthesis of other compounds . The specific procedures and technical details would depend on the compound being synthesized .

Application in Inhibiting α-Glucosidase

- Summary of the Application: 1-Deoxynojirimycin is a potent inhibitor of α-glucosidase . This enzyme is involved in the breakdown of complex carbohydrates, and its inhibition can help manage blood glucose levels .

- Methods of Application or Experimental Procedures: 1-Deoxynojirimycin and its derivatives are synthesized and tested for their inhibitory activity against α-glucosidase .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37NO4/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28/h1-20,31-35H,21-26H2/t31-,32+,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIIDKLQTCPFQA-KMKAFXEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452394 | |

| Record name | Deoxynojirimycin Tetrabenzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxynojirimycin Tetrabenzyl Ether | |

CAS RN |

69567-11-9 | |

| Record name | Deoxynojirimycin Tetrabenzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)

![[(Z)-2-nitroethenyl]benzene](/img/structure/B104005.png)